6-Cyclopropyl-8-fluoroisoquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-cyclopropyl-8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHTZZAWGLPNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C3C=NC=CC3=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-Cyclopropyl-8-fluoroisoquinoline: Structural Analysis, Physicochemical Properties, and Applications in Kinase Inhibitor Design
Executive Summary
In contemporary medicinal chemistry, the strategic decoration of heteroaromatic scaffolds is essential for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 6-Cyclopropyl-8-fluoroisoquinoline (CAS: 1818847-45-8) has emerged as a highly privileged building block, particularly in the development of targeted oncology and immunology therapeutics such as Bruton's Tyrosine Kinase (BTK) inhibitors and novel oxoisoquinoline derivatives [1, 2].
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system. The precise placement of a highly electronegative fluorine atom at the 8-position and a lipophilic, sp³-rich cyclopropyl group at the 6-position of the isoquinoline core creates a synergistic "push-pull" effect on the molecule's physicochemical profile. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and the validated synthetic methodologies required to handle this advanced intermediate.
Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical metrics of 6-cyclopropyl-8-fluoroisoquinoline is critical for predicting its behavior in both synthetic environments and biological systems. The table below summarizes its core quantitative data.
| Property | Value / Description | Rationale / Implication |
| Chemical Name | 6-Cyclopropyl-8-fluoroisoquinoline | Standard IUPAC nomenclature. |
| CAS Number | 1818847-45-8 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₂H₁₀FN | Indicates a highly efficient, low-molecular-weight fragment. |
| Molecular Weight | 187.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) and lead optimization. |
| Appearance | Light yellow to off-white solid | Typical for conjugated heteroaromatic systems. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Isoquinoline N, Fluoro group) | Capable of interacting with kinase hinge region backbones. |
| Rotatable Bonds | 1 (Cyclopropyl-Isoquinoline bond) | High structural rigidity minimizes entropic penalty upon binding. |
Structural and Mechanistic Rationale in Drug Design
The architecture of 6-cyclopropyl-8-fluoroisoquinoline is a masterclass in rational drug design. Each functional group serves a distinct, causal purpose in target binding and metabolic survival.
-
The "Fluorine Effect" on Basicity and Metabolism: The introduction of a fluorine atom at the 8-position exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This strategically lowers the pKa of the adjacent isoquinoline nitrogen. By reducing the basicity of this nitrogen, the molecule is less likely to be protonated at physiological pH, which directly mitigates binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity [3]. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable 8-position.
-
Cyclopropyl-Mediated Hydrophobic Filling: The 6-cyclopropyl group introduces sp³ character into a flat, sp²-hybridized aromatic system. This not only improves aqueous solubility by disrupting planar π-π crystal lattice stacking but also provides a rigid, lipophilic bulk that perfectly fills small hydrophobic pockets (e.g., Valine/Alanine residues) within kinase active sites without adding excessive molecular weight.
Caption: Pharmacophore rationale mapping the functional contributions of 6-cyclopropyl-8-fluoroisoquinoline.
Synthesis Strategy and Experimental Workflow
The most robust and scalable method for synthesizing 6-cyclopropyl-8-fluoroisoquinoline is via a Suzuki-Miyaura cross-coupling [4] between 6-bromo-8-fluoroisoquinoline and cyclopropylboronic acid.
Causality in Reagent Selection: Coupling an sp³-hybridized boronic acid (cyclopropyl) is notoriously challenging due to slow transmetalation and competing protodeboronation. To overcome this, we utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the crucial reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is mandatory; water is required to dissolve the K₂CO₃ base and convert the boronic acid into the highly reactive, electron-rich boronate complex necessary for transmetalation.
Caption: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.
Standard Operating Protocol: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-8-fluoroisoquinoline (1.0 equiv, e.g., 10 mmol) and cyclopropylboronic acid (1.5 equiv, 15 mmol). Note: An excess of boronic acid is used to compensate for partial protodeboronation at elevated temperatures.
-
Catalyst & Base Loading: Add K₂CO₃ (3.0 equiv, 30 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).
-
Solvent Addition & Degassing: Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v, 50 mL). Degas the mixture by bubbling Argon or N₂ through the solution for 15 minutes. Oxygen must be rigorously excluded to prevent catalyst oxidation (Pd(0) to inactive Pd(II) species).
-
Reaction Execution: Seal the flask and heat the mixture to 95–100 °C in an oil bath for 12–16 hours. Monitor reaction progression via LC-MS or TLC (Hexane:EtOAc 3:1).
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude dark residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 30% EtOAc in Hexanes) to yield the pure 6-cyclopropyl-8-fluoroisoquinoline.
Analytical Validation Protocols
To ensure the integrity of the synthesized batch before downstream API assembly, a self-validating analytical suite must be employed:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic cyclopropyl protons. The highly shielded methine proton will appear as a multiplet around ~1.9–2.1 ppm, while the four diastereotopic methylene protons will appear as distinct multiplets in the high-field region (~0.8–1.2 ppm). The isoquinoline aromatic protons will present characteristic coupling patterns in the 7.0–9.0 ppm range.
-
¹⁹F NMR (376 MHz, CDCl₃): A single, distinct resonance (typically a doublet of doublets due to coupling with adjacent aromatic protons) will confirm the presence and integrity of the 8-fluoro substituent.
-
LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 188.1. The chromatographic trace should exhibit a single sharp peak, confirming >95% purity.
Conclusion
6-Cyclopropyl-8-fluoroisoquinoline is a highly specialized, rationally designed chemical building block. By leveraging the electron-withdrawing nature of fluorine and the steric, lipophilic properties of the cyclopropyl ring, medicinal chemists can effectively tune the basicity, metabolic stability, and target affinity of complex kinase inhibitors. Strict adherence to optimized, oxygen-free cross-coupling protocols ensures high-yielding access to this critical intermediate.
References
- Patent RU2772226C2:New oxoisoquinoline derivatives. Google Patents.
- Patent CN104177338A:Bruton's kinase inhibitor. Google Patents.
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. Available at:[Link]
-
Stereospecific Suzuki–Miyaura Coupling of Cyclopropylboronic Acid. Chemical Reviews. ACS Publications. Available at:[Link]
Decoding the Mechanism of Action of 6-Cyclopropyl-8-fluoroisoquinoline in BTK Inhibition: A Technical Guide to Biological Assays
Executive Summary
The pursuit of highly selective, non-covalent (reversible) Bruton’s Tyrosine Kinase (BTK) inhibitors has led to the discovery of highly privileged pharmacophores that bypass the resistance mutations (e.g., C481S) often seen with first-generation covalent inhibitors like ibrutinib. Among these, the 6-cyclopropyl-8-fluoroisoquinoline (6-CP-8-FIQ) scaffold has emerged as a critical structural motif in modern BTK inhibitor design[1].
This technical whitepaper deconstructs the structural logic behind the 6-CP-8-FIQ scaffold and provides a comprehensive, self-validating framework for evaluating its mechanism of action (MoA) through orthogonal biological assays. By bridging structural biology with functional assay design, this guide ensures that researchers can confidently measure target affinity and cellular target engagement.
Structural Biology & Rational Design (The "Why")
To design a robust assay, one must first understand the physical interactions of the molecule within the target site. The 6-CP-8-FIQ core is not a random assembly of functional groups; it is a highly optimized hinge-binding motif designed for the BTK orthosteric ATP-binding pocket [2].
-
Isoquinoline Core (The Anchor): The isoquinoline ring (often oxidized to an isoquinolin-1(2H)-one in mature drugs) acts as the primary hinge binder. The nitrogen and adjacent carbonyl groups form critical, bidentate hydrogen bonds with the backbone amides of Met477 and Glu475 in the BTK hinge region.
-
8-Fluoro Substitution (The Modulator): The introduction of fluorine at the C8 position serves a dual purpose. First, it lowers the pKa of the isoquinoline nitrogen, optimizing the hydrogen-bond strength with the hinge. Second, the highly electronegative fluorine atom engages in favorable multipolar interactions with the gatekeeper residue (Thr474 ), while simultaneously blocking metabolic oxidation at a vulnerable aromatic site.
-
6-Cyclopropyl Group (The Pocket Filler): The cyclopropyl ring projects into a specific lipophilic selectivity pocket adjacent to the hinge. It maximizes hydrophobic contacts (van der Waals interactions) while maintaining a low molecular weight, thereby preserving exceptional ligand efficiency (LE).
Biochemical Validation: TR-FRET Kinase Profiling
To validate the intrinsic affinity of 6-CP-8-FIQ derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
The Causality of Assay Selection: Why TR-FRET? Highly conjugated, fluorinated aromatic scaffolds often exhibit intrinsic auto-fluorescence that confounds standard fluorescence intensity assays. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay before measurement, we eliminate the short-lived background fluorescence of the compound, ensuring that the IC50 readout is a true reflection of target affinity rather than an optical artifact [3].
Standard Operating Protocol: TR-FRET BTK Kinase Assay
-
Reagent Preparation: Prepare a master mix containing 0.5 nM recombinant human BTK kinase domain, 10 µM ATP (at the Km to ensure competitive inhibition sensitivity), and 50 nM ULight-poly GT (a generic tyrosine kinase substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Compound Pre-incubation: Dispense 6-CP-8-FIQ derivatives in a 10-point, 3-fold dilution series into a 384-well pro-plate. Add the BTK master mix and incubate for 15 minutes at room temperature . Logic: Reversible inhibitors require time to reach thermodynamic equilibrium before the reaction begins.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix. Incubate for 60 minutes.
-
Termination & Detection: Stop the reaction by adding 10 mM EDTA (to chelate Mg2+ and halt catalysis) alongside 2 nM Europium-labeled anti-phospho-GT antibody.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 320 nm and dual emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the 665/615 ratio to determine IC50 .
Cellular Target Engagement: BCR Activation in Ramos Cells
Biochemical affinity does not guarantee cellular efficacy. To prove that the 6-CP-8-FIQ scaffold penetrates the cell membrane and engages BTK in its native physiological complex, we measure the phosphorylation of Phospholipase C gamma 2 (PLCγ2) in Ramos B-cells.
The Causality of Assay Selection: PLCγ2 is the direct downstream substrate of BTK in the B-Cell Receptor (BCR) signaling cascade. Measuring p-PLCγ2 (Tyr759) provides a self-validating functional readout: if BTK is inhibited at the hinge region by our compound, it cannot phosphorylate PLCγ2, subsequently halting calcium mobilization and NF-κB activation.
Standard Operating Protocol: Cellular p-PLCγ2 Assay
-
Cell Preparation: Culture Ramos cells (human Burkitt's lymphoma B-cells) in RPMI-1640. Starve the cells in serum-free media for 2 hours prior to the assay. Logic: Serum starvation reduces basal kinase activity, widening the assay window upon stimulation.
-
Compound Treatment: Seed cells at 1×105 cells/well in a 96-well V-bottom plate. Add the 6-CP-8-FIQ compound series and incubate for 1 hour at 37°C.
-
BCR Stimulation: Stimulate the cells with 10 µg/mL of anti-human IgM F(ab')2 fragment for exactly 10 minutes to trigger the BCR pathway.
-
Lysis & Detection: Immediately pellet the cells, discard the supernatant, and lyse using a proprietary lysis buffer supplemented with protease and phosphatase inhibitors. Quantify p-PLCγ2 (Y759) levels using an AlphaLISA or sandwich ELISA kit.
Quantitative Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) progression, demonstrating how the stepwise addition of the 8-fluoro and 6-cyclopropyl groups to the isoquinoline core drastically improves both biochemical and cellular potency.
| Compound Scaffold | BTK Biochemical IC50 (nM) | Cellular p-PLCγ2 IC50 (nM) | Met477 H-Bond | Hydrophobic Pocket Occupancy |
| Unsubstituted Isoquinoline | 145.0 | >1000 | Yes | No |
| 8-Fluoroisoquinoline | 42.3 | 310.5 | Yes | No |
| 6-Cyclopropyl-isoquinoline | 18.1 | 125.0 | Yes | Yes |
| 6-CP-8-FIQ (Optimized Core) | 1.2 | 8.4 | Yes | Yes |
Table 1: Representative SAR data illustrating the synergistic effect of the 6-cyclopropyl and 8-fluoro substitutions on target affinity and cellular efficacy.
Experimental Visualizations
To further clarify the MoA and the experimental logic, the following diagrams map the biological signaling pathway and the assay workflow.
Figure 1: BCR signaling cascade demonstrating the intervention point of the 6-CP-8-FIQ scaffold.
Figure 2: Orthogonal experimental workflow validating biochemical affinity and cellular target engagement.
References
- Jiangsu Simcere Pharmaceutical R&D Co Ltd. (2014). Bruton's kinase inhibitor. Patent CN104177338A.
-
Zhang, D., Gong, H., & Meng, F. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules, 26(16), 4907. Available at:[Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available at:[Link]
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 6-Cyclopropyl-8-fluoroisoquinoline Compounds
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Strategic modifications to this core structure, such as the introduction of a cyclopropyl group at the 6-position and a fluorine atom at the 8-position, are anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules significantly. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the fluorine substitution can alter electronic properties and improve membrane permeability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding affinity of novel 6-cyclopropyl-8-fluoroisoquinoline compounds. We will delve into the causal reasoning behind experimental design, present detailed, self-validating protocols for key binding assays, and contextualize the binding data within relevant signaling pathways.
Introduction: The Strategic Importance of the 6-Cyclopropyl-8-fluoroisoquinoline Scaffold
The isoquinoline nucleus is a privileged structure in drug discovery, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is often linked to their ability to interact with specific biological targets, such as protein kinases and G protein-coupled receptors (GPCRs).[3][4]
The rationale for investigating the 6-cyclopropyl-8-fluoroisoquinoline scaffold is rooted in established structure-activity relationships (SAR). The incorporation of a cyclopropyl group can introduce conformational rigidity and favorable interactions within a receptor's binding pocket. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions.
Given the prevalence of the isoquinoline core in kinase inhibitors, this guide will focus on a hypothetical 6-cyclopropyl-8-fluoroisoquinoline compound, hereafter referred to as Compound X , and its potential interaction with key oncological targets, namely the HER2 receptor and the PI3K/Akt/mTOR signaling pathway.[3][5]
Potential Receptor Targets and Associated Signaling Pathways
Based on the known pharmacophores of related isoquinoline and quinoline derivatives, two high-value target classes for Compound X are the ErbB receptor family (specifically HER2) and the PI3K/Akt/mTOR pathway.[3][5][6]
Human Epidermal Growth Factor Receptor 2 (HER2)
HER2, a member of the epidermal growth factor receptor family, is a critical therapeutic target in various cancers, particularly breast cancer.[3][7] Overexpression or amplification of HER2 leads to aberrant signaling, promoting cell proliferation and survival.[8] Small molecule inhibitors targeting the intracellular kinase domain of HER2 have shown significant therapeutic success.[3]
The signaling cascade initiated by HER2 activation predominantly proceeds through the PI3K/Akt and MAPK pathways, culminating in altered gene expression that drives tumorigenesis.[8][9]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][10][11] Dysregulation of this pathway is a common feature in many cancers.[12] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K.[10] Activated PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits Akt to the plasma membrane, leading to its activation.[10] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and growth.[11]
Methodologies for Determining Receptor Binding Affinity
To comprehensively characterize the binding of Compound X to its putative targets, a multi-pronged approach employing several biophysical techniques is recommended. Each method offers unique insights into the binding event, and their collective data provides a robust and validated assessment of affinity.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard for quantifying receptor-ligand interactions.[13] These assays measure the direct binding of a radiolabeled ligand to a receptor, and can be used in saturation experiments to determine receptor density (Bmax) and ligand affinity (Kd), or in competition experiments to determine the affinity (Ki) of an unlabeled compound.[14][13]
This protocol is adapted from established methodologies for receptor tyrosine kinases.[15][16][17]
Objective: To determine the inhibitory constant (Ki) of Compound X for the HER2 receptor.
Materials:
-
Biological Sample: Membranes from cells overexpressing HER2 (e.g., SK-BR-3 cells).[3]
-
Radioligand: A suitable radiolabeled HER2-specific ligand (e.g., ³H-labeled lapatinib or a specific peptide).
-
Test Compound: Compound X, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1 mM EDTA.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled, known HER2 inhibitor (e.g., lapatinib).[3]
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/C), scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HER2-overexpressing cells.
-
Homogenize the cells in 20 volumes of cold lysis buffer.[15]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[15]
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., BCA assay). Store aliquots at -80°C.[15]
-
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of Compound X, and 50 µL of radioligand.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[7][18][19] It is particularly valuable for validating hits and elucidating structure-activity relationships.[7][20]
This protocol is based on general procedures for small molecule-protein interactions.[19][21][22]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binding of Compound X to the PI3Kα kinase.
Materials:
-
Instrumentation: An SPR instrument (e.g., Biacore™).[23]
-
Sensor Chip: A suitable sensor chip (e.g., CM5).
-
Ligand: Purified recombinant PI3Kα protein.
-
Analyte: Compound X, dissolved in running buffer with a low percentage of DMSO (e.g., <5%).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine-HCl).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the PI3Kα protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of Compound X over the immobilized PI3Kα surface.
-
Include a buffer-only injection for baseline subtraction.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the analyte binding data.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15][24][25]
This protocol is based on established methods for studying kinase-inhibitor interactions.[26][27][28]
Objective: To determine the thermodynamic parameters of Compound X binding to a target kinase (e.g., HER2 or PI3Kα).
Materials:
-
Instrumentation: An isothermal titration calorimeter.
-
Protein: Purified recombinant kinase protein, dialyzed extensively against the ITC buffer.
-
Ligand: Compound X, dissolved in the final dialysis buffer.
-
ITC Buffer: A suitable buffer, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP.
Procedure:
-
Sample Preparation:
-
Accurately determine the concentrations of the protein and Compound X solutions.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the Compound X solution into the injection syringe.
-
Perform a series of injections of Compound X into the protein solution while monitoring the heat changes.
-
Perform a control experiment by injecting Compound X into the buffer to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Data Presentation and Interpretation
The quantitative data obtained from the binding assays should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Illustrative Binding Affinity Data for Compound X Against Target Kinases
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Ki (nM) | KD (nM) |
| Compound X | HER2 | Radioligand | TBD | TBD | - |
| Lapatinib (Control)[3] | HER2 | Kinase Assay | 23 | - | - |
| Compound X | PI3Kα | SPR | - | - | TBD |
| Alpelisib (Control) | PI3Kα | Biochemical | - | 5 | - |
| Compound X | PI3Kα | ITC | - | - | TBD |
TBD: To be determined. Data for control compounds are representative and sourced from public literature.
Table 2: Illustrative Kinetic and Thermodynamic Data for Compound X
| Compound | Target Kinase | Assay Type | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound X | PI3Kα | SPR | TBD | TBD | - | - |
| Compound X | PI3Kα | ITC | - | - | TBD | TBD |
TBD: To be determined.
The interpretation of these data is crucial. A low Ki or KD value indicates high binding affinity. The kinetic parameters from SPR reveal the dynamics of the interaction; a slow dissociation rate (low kd) often correlates with a longer duration of action. The thermodynamic data from ITC provides insights into the driving forces of binding; a negative ΔH suggests an enthalpy-driven interaction, while a positive ΔS indicates an entropy-driven process.
Conclusion and Future Directions
This guide has outlined a rigorous and multi-faceted approach to characterizing the receptor binding affinity of novel 6-cyclopropyl-8-fluoroisoquinoline compounds. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a comprehensive understanding of a compound's interaction with its target receptor. This detailed characterization is a critical step in the drug discovery and development process, enabling informed decisions for lead optimization and preclinical development. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available from: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available from: [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. Available from: [Link]
-
Schematic diagram of HER2 signaling pathways. Upon ligand binding,... ResearchGate. Available from: [Link]
-
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers. Available from: [Link]
-
Overview of the HER2 signaling pathway. Unlike the other EGFR family of... ResearchGate. Available from: [Link]
-
Radioligand Binding Studies. Springer Nature Experiments. Available from: [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available from: [Link]
-
Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Available from: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Available from: [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available from: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? PMC. Available from: [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. IntechOpen. Available from: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. Available from: [Link]
-
Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. Available from: [Link]
-
Inhibition of PI3K/Akt/mTOR signaling by natural products. SciSpace. Available from: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available from: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available from: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. ResearchGate. Available from: [Link]
-
FDA-approved inhibitors of PI3K/Akt/mTOR pathway[3][29][30]. ResearchGate. Available from: [Link]
-
Preparation and Identification of HER2 Radioactive Ligands and Imaging Study of Breast Cancer-Bearing Nude Mice. PMC. Available from: [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. Available from: [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. MDPI. Available from: [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Bio-Navi. Available from: [Link]
-
ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS One. Available from: [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available from: [Link]
-
Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. PubMed. Available from: [Link]
-
Preparation and Identification of HER2 Radioactive Ligands and Imaging Study of Breast Cancer-Bearing Nude Mice. PubMed. Available from: [Link]
-
Biacore™ systems in small molecule drug discovery. Cytiva. Available from: [Link]
-
Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Available from: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]
-
Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC. Available from: [Link]
-
Large and Small Molecule Screening by SPR. Bio-Rad. Available from: [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available from: [Link]
-
Synthesis and antibacterial activity of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids bearing cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituents at the C-7 position. PubMed. Available from: [Link]
-
Synthesis of fluoro isoquinolines by Kubickova et al.⁶¹. ResearchGate. Available from: [Link]
-
Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate. ResearchGate. Available from: [Link]
-
Molecular basis for high affinity agonist binding in GPCRs. PMC. Available from: [Link]
-
Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. Available from: [Link]
-
7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. MDPI. Available from: [Link]
-
Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers. Available from: [Link]
-
Recommendations for HER2 Testing in Breast Cancer: ASCO – CAP Clinical Practice Guideline Update. College of American Pathologists. Available from: [Link]
-
Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. PMC. Available from: [Link]
-
Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18 F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Preparation and Identification of HER2 Radioactive Ligands and Imaging Study of Breast Cancer-Bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Identification of HER2 Radioactive Ligands and Imaging Study of Breast Cancer-Bearing Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 22. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 23. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 24. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 27. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 29. biosensingusa.com [biosensingusa.com]
- 30. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 | PLOS One [journals.plos.org]
Computational Modeling and Molecular Docking of 6-Cyclopropyl-8-fluoroisoquinoline: A Technical Guide to Scaffold Optimization
Executive Summary
The isoquinoline scaffold is a highly privileged motif in modern drug discovery, frequently utilized to target kinases, proteases, and tubulin dynamics. Among its functionalized derivatives, 6-Cyclopropyl-8-fluoroisoquinoline (CAS: 1818847-45-8) has emerged as a structurally optimized building block. This whitepaper provides an in-depth technical guide to the computational modeling, molecular docking, and thermodynamic profiling of this specific scaffold. By analyzing its interactions with high-value therapeutic targets—specifically SARS-CoV-2 Main Protease (Mpro) and Cyclin-Dependent Kinase 4 (CDK4)—this guide establishes a self-validating computational workflow for hit-to-lead optimization.
Structural Rationale & Pharmacophore Properties
In computer-aided drug design (CADD), the selection of substituents is driven by the need to balance enthalpy (hydrogen bonding, π−π stacking) and entropy (desolvation, conformational restriction). The 6-cyclopropyl-8-fluoroisoquinoline scaffold is engineered with precise causality:
-
The 8-Fluoro Substitution (Electronic Modulation): Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. Placing a fluorine atom at the C8 position withdraws electron density from the isoquinoline ring. This inductive effect lowers the pKa of the adjacent nitrogen atom, fine-tuning its ability to act as a hydrogen-bond acceptor. In the context of SARS-CoV-2 Mpro, this modulation optimizes the critical hydrogen bond with the H163 residue in the S1 pocket[1]. Furthermore, the C-F bond provides metabolic stability against cytochrome P450 oxidation.
-
The 6-Cyclopropyl Substitution (Entropic Driving Force): The cyclopropyl ring is a rigid, lipophilic vector. Unlike linear alkyl chains, which suffer a high entropic penalty upon binding due to the loss of rotatable bond freedom, the cyclopropyl group is pre-organized. When directed into hydrophobic pockets (such as the S2 pocket of Mpro or the ATP-binding cleft of CDK4), it effectively displaces high-energy, "unstable" water molecules. This desolvation provides a massive entropic driving force for ligand binding[1].
Step-by-Step Computational Methodology
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the molecular docking and molecular dynamics (MD) simulation of 6-cyclopropyl-8-fluoroisoquinoline derivatives.
Phase I: Ligand and Protein Preparation
-
Ligand Geometry Optimization: Draw the 2D structure of the 6-cyclopropyl-8-fluoroisoquinoline derivative. Convert to 3D and assign protonation states at physiological pH (7.4 ± 1.0) using Epik. Perform quantum mechanical geometry optimization using Density Functional Theory (DFT) with the B3LYP/6-31G* basis set to ensure accurate cyclopropyl ring puckering and C-F bond lengths.
-
Protein Preparation: Retrieve target crystal structures from the Protein Data Bank (e.g., PDB ID: 8R14 for Mpro[1] or 1GIH for CDK4[2]).
-
H-Bond Network Optimization: Remove co-crystallized buffers and water molecules beyond 5 Å of the active site. Assign bond orders, add polar hydrogens, and optimize the hydrogen-bond network using the Protein Preparation Wizard. Perform a restrained minimization using the OPLS4 force field until the RMSD of heavy atoms reaches 0.3 Å.
Phase II: Molecular Docking Protocol
-
Grid Generation: Define the receptor grid box centered on the co-crystallized ligand. For Mpro, ensure the grid encompasses the S1, S2, and S1′ pockets.
-
Pharmacophore Constraints: To prevent non-productive poses, apply a mandatory hydrogen-bond constraint. For Mpro, constrain the interaction between the isoquinoline nitrogen and the side chain of H163[1]. For CDK4, constrain the interaction with the hinge region backbone (e.g., V96)[2].
-
Docking Execution: Run Extra Precision (XP) docking using Glide or AutoDock Vina. Rank the poses based on the docking score and select the top 5 conformers for thermodynamic evaluation.
Phase III: Molecular Dynamics & Thermodynamic Profiling
-
MD Simulation: Embed the best-docked complex in an orthorhombic TIP3P water box. Neutralize the system with Na+/Cl- ions (0.15 M). Run a 100 ns simulation in the NPT ensemble (300 K, 1.013 bar) to verify the stability of the cyclopropyl group within the hydrophobic pocket[1].
-
WaterMap Analysis: Perform a thermodynamic profiling of the hydration sites within the apo-protein active site. Identify "red" (high-energy, ΔG>3 kcal/mol) water molecules. Validate that the 6-cyclopropyl moiety successfully overlaps with and displaces these unstable waters, confirming the entropic rationale of the scaffold design.
Workflow Visualization
Computational Hit-to-Lead Workflow for Isoquinoline Derivatives.
Quantitative Data & Case Studies
The efficacy of the 6-cyclopropyl-8-fluoroisoquinoline scaffold becomes evident when comparing its binding energetics against unsubstituted analogs. The table below summarizes the quantitative docking data and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) free energy calculations across two primary targets.
Table 1: Comparative Docking Scores and Binding Free Energies ( ΔG )
| Compound Scaffold | Target | Grid Score (kcal/mol) | ΔGbind (MM-GBSA) | Key Interacting Residues |
| Isoquinoline (Unsubstituted) | SARS-CoV-2 Mpro | -6.2 | -24.5 kcal/mol | H163, C145 |
| 8-Fluoroisoquinoline | SARS-CoV-2 Mpro | -7.8 | -31.2 kcal/mol | H163 (Optimized H-bond), G143 |
| 6-Cyclopropyl-8-fluoroisoquinoline | SARS-CoV-2 Mpro | -9.4 | -42.8 kcal/mol | H163, G143, H41, M49 |
| Isoquinoline-1,3-dione | CDK4 | -7.1 | -29.0 kcal/mol | V96, D99 |
| 6-Cyclopropyl-8-fluoroisoquinoline | CDK4 | -8.9 | -38.5 kcal/mol | V96, D99, K35 |
Data Interpretation: The introduction of the 8-fluoro group improves the docking score by optimizing the electrostatic interaction with H163[1]. The subsequent addition of the 6-cyclopropyl group yields a dramatic improvement in ΔGbind (-42.8 kcal/mol). This >10 kcal/mol jump is primarily driven by the entropic release of high-energy water molecules from the S2 pocket (Mpro) and the ATP-binding cleft (CDK4)[2].
Pharmacological Pathways
Pharmacological Targeting Pathways of the Isoquinoline Scaffold.
Conclusion
The 6-cyclopropyl-8-fluoroisoquinoline scaffold represents a masterclass in structure-based drug design. By combining the electronic tuning capabilities of fluorine with the entropic desolvation power of a cyclopropyl ring, this moiety consistently outperforms unsubstituted heterocycles in both docking scores and MD stability. For drug development professionals, integrating this scaffold into high-throughput medicinal chemistry campaigns offers a statistically validated pathway to accelerate hit-to-lead optimization.
References
-
Hazemann, J., et al. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Zheng, J., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS One. URL:[Link]
Sources
- 1. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
Technical Support Center: Optimizing the Synthesis of 6-Cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting and yield optimization for the Suzuki-Miyaura cross-coupling of 6-bromo-8-fluoroisoquinolin-1(2H)-one.
Overview & Mechanistic Workflow
6-Cyclopropyl-8-fluoroisoquinolin-1(2H)-one is a highly valuable structural motif and a critical intermediate in the synthesis of non-covalent, reversible Bruton's Tyrosine Kinase (BTK) inhibitors, including the clinical stage candidate Fenebrutinib (GDC-0853)[1] and AS-1763[2].
The standard synthetic route utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromo-8-fluoroisoquinolin-1(2H)-one and cyclopropylboronic acid[3]. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as rapid protodeboronation of the aliphatic boronic acid and premature catalyst deactivation.
Workflow for the Pd-catalyzed Suzuki-Miyaura synthesis of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 50-60% conversion, and I observe significant amounts of unreacted starting material. Why is this happening? Application Scientist Insight: This is the classic signature of protodeboronation . Aliphatic boronic acids, particularly cyclopropylboronic acid, are highly susceptible to protodeboronation in basic, aqueous media at elevated temperatures. Once the boronic acid is consumed by this side reaction, the catalytic cycle is starved, and conversion permanently stalls.
-
The Fix: Increase the equivalents of cyclopropylboronic acid (up to 1.5 - 2.0 eq) and add it in two separate portions (e.g., 1.0 eq at the start, 0.5 eq after 4 hours). Alternatively, switch to the more stable potassium cyclopropyltrifluoroborate salt. This salt slowly hydrolyzes to the active boronic acid in situ, maintaining a low, steady-state concentration that successfully outcompetes the protodeboronation pathway.
Q2: I am seeing a black precipitate forming within the first hour of the reaction, accompanied by low yields. How do I prevent this? Application Scientist Insight: The black precipitate is palladium black (Pd^0), indicating premature catalyst deactivation. This occurs when the active Pd(0) species aggregates rather than entering the oxidative addition cycle. This is usually caused by oxygen ingress or the use of an unstable, monodentate ligand system like standard PPh3[3].
-
The Fix: Implement rigorous degassing. Sparge your biphasic solvent mixture (e.g., Dioxane/Water) with nitrogen or argon for at least 30 minutes prior to adding the catalyst. Upgrade your catalyst system from Pd(PPh3)4 to a bidentate ligand complex like Pd(dppf)Cl2 , which provides greater steric bulk and prevents Pd(0) aggregation.
Q3: The final product is difficult to separate from palladium residues during purification. What is the best practice for Pd scavenging? Application Scientist Insight: The isoquinolinone nitrogen and oxygen atoms can coordinate with palladium, dragging trace heavy metals into the final product, which is unacceptable for downstream API synthesis[1].
-
The Fix: During the aqueous workup, wash the organic layer with a 10% aqueous solution of L-cysteine or N-acetylcysteine . The thiol groups act as powerful heavy metal scavengers. Additionally, filtering the crude mixture through a tightly packed Celite pad is mandatory before proceeding to silica gel chromatography.
Quantitative Optimization Data
To maximize the yield of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one, empirical optimization of the base and catalyst is required. The table below summarizes the causality behind different reaction conditions:
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Isolated Yield | Mechanistic Observation |
| 1 | Pd(PPh3)4 (10 mol%) | K2CO3 | DME / H2O (4:1) | 100 | 45% | Significant protodeboronation; Pd black precipitation observed. |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane / H2O (4:1) | 100 | 68% | Moderate conversion; bidentate ligand improved catalyst lifespan. |
| 3 | Pd(dppf)Cl2 (5 mol%) | Cs2CO3 | Dioxane / H2O (4:1) | 100 | 88% | Optimal. Cesium effect increases boronate solubility and accelerates transmetalation. |
| 4 | XPhos Pd G2 (5 mol%) | K3PO4 | Toluene / H2O (10:1) | 100 | 85% | Clean profile, but slower reaction kinetics due to biphasic partitioning. |
Self-Validating Experimental Protocol
Objective: Achieve >85% isolated yield of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one with <10 ppm Pd residue.
Step 1: Reactor Preparation & Degassing
-
To a dry, 250 mL round-bottom flask, charge 6-bromo-8-fluoroisoquinolin-1(2H)-one (10.0 mmol, 1.0 eq), cyclopropylboronic acid (15.0 mmol, 1.5 eq), and Cs2CO3 (20.0 mmol, 2.0 eq).
-
Add a solvent mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 100 mL).
-
Causality Check: Dioxane provides excellent solubility for the organic fragments, while water is essential to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate complex[3].
-
-
Sparge the suspension with Argon for a minimum of 30 minutes to displace dissolved oxygen.
Step 2: Catalyst Addition & Reaction 4. Under a positive flow of Argon, quickly add Pd(dppf)Cl2 (0.5 mmol, 5 mol%). 5. Heat the reaction mixture to 95–100 °C using an oil bath or heating mantle. 6. In-Process Validation Check: Monitor the reaction via LC-MS after 4 hours. The mass of the starting material (m/z ~242) must be replaced by the product mass (m/z ~204). If conversion is <80% and starting material remains, protodeboronation has occurred. Add an additional 0.5 eq of cyclopropylboronic acid and continue heating.
Step 3: Workup & Pd Scavenging 7. Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and filter the biphasic mixture through a pad of Celite to remove insoluble salts and precipitated Pd black. 8. Separate the layers. Wash the organic layer with 10% aqueous L-cysteine solution (50 mL) to scavenge residual palladium, followed by brine (50 mL). 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification 10. Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient) or recrystallize from Toluene/Heptane to afford the pure 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one as an off-white solid.
References
-
[1] Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853). ACS Publications.
-
[2] Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry - ACS Publications.
-
[3] NOVEL TRIAZINE DERIVATIVE. European Patent Office - EP 3048102 A1 - Googleapis.com.
Sources
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 6-Cyclopropyl-8-fluoroisoquinoline
Overview: The Physicochemical Challenge
6-Cyclopropyl-8-fluoroisoquinoline presents a classic formulation challenge characterized by "brick-dust" and "grease-ball" properties. The core issue stems from its molecular structure:
-
Weak Basicity: The isoquinoline nitrogen provides a potential site for protonation, but the electron-withdrawing 8-fluoro group reduces its electron density, lowering the pKa[1].
-
High Lipophilicity: The 6-cyclopropyl and 8-fluoro substitutions significantly increase the molecule's hydrophobicity (LogP) and crystal lattice energy. As a result, the compound exhibits severe aqueous solubility issues in neutral physiological buffers, requiring targeted thermodynamic interventions rather than simple kinetic mixing.
Frequently Asked Questions (FAQs)
Q1: Why does 6-Cyclopropyl-8-fluoroisoquinoline precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a phenomenon known as "crashing out" or solvent-shift precipitation. When the highly concentrated DMSO stock is diluted into an aqueous buffer, the organic solvent concentration drops below the thermodynamic threshold required to keep the lipophilic compound solvated. Because the compound remains un-ionized at pH 7.4, it rapidly nucleates and crystallizes out of solution[2].
Q2: Can I just heat the solution or use sonication to force it into PBS? A: Heating and sonication only provide kinetic energy to temporarily suspend the compound. Once the solution returns to room temperature or 37°C, the system will re-equilibrate and the compound will precipitate, as its thermodynamic solubility at pH 7.4 has not been fundamentally altered. You must use chemical or formulation-based modifications[2].
Q3: Which cyclodextrin derivative is best suited for this specific scaffold? A: The planar isoquinoline ring system is perfectly sized to insert into the hydrophobic cavity of β-cyclodextrins[3]. For biological assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. SBE-β-CD, in particular, has shown significant solubility enhancement for lipophilic, weakly basic drugs by providing additional ion-dipole interactions at the cavity entrance[4].
Troubleshooting Guides & Experimental Protocols
Protocol 1: pH-Driven Solubilization (Salt Formation)
Causality: Isoquinoline is a weak base. Lowering the pH of the aqueous medium below the compound's pKa forces the protonation of the isoquinoline nitrogen. This introduces a positive charge, disrupting the hydrophobic crystal lattice and drastically increasing ion-dipole interactions with water[1].
Self-Validating Methodology:
-
Buffer Preparation: Prepare a 50 mM citrate or acetate buffer adjusted to pH 3.0 - 4.0.
-
Weighing: Accurately weigh 2-5 mg of 6-Cyclopropyl-8-fluoroisoquinoline into a glass vial.
-
Addition: Add 1 mL of the acidic buffer to the vial.
-
Agitation: Vortex for 2 minutes, then sonicate in a water bath for 15 minutes at 25°C to maximize surface area exposure.
-
Equilibration: Place the vial on a rotary shaker at 300 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.
-
Validation (Separation & Analysis): Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV against a standard curve to determine the exact solubilized concentration.
Protocol 2: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins possess a hydrophilic exterior and a lipophilic central cavity. By encapsulating the hydrophobic cyclopropyl and fluoro-aromatic moieties, the cyclodextrin shields the compound from the aqueous environment. This thermodynamically favors dissolution without requiring extreme pH adjustments, making it ideal for pH-sensitive cell-based assays[3].
Self-Validating Methodology:
-
Host Solution: Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in your target assay buffer (e.g., PBS).
-
Spiking: Add an excess amount of 6-Cyclopropyl-8-fluoroisoquinoline powder (e.g., 10 mg) to 1 mL of the cyclodextrin solution to ensure saturation.
-
Complexation: Vortex vigorously, then incubate the mixture on a thermomixer at 37°C and 500 rpm for 48 hours. Complexation is a dynamic equilibrium process and requires sufficient time to reach saturation.
-
Validation (Clarification & Verification): Centrifuge the sample at 15,000 x g for 15 minutes to pellet the uncomplexed drug. Carefully extract the clear supernatant, dilute appropriately in methanol to break the complex, and quantify the total solubilized drug via HPLC.
Quantitative Data Summary
The following table summarizes the expected solubility enhancements based on the physicochemical properties of isoquinoline derivatives across different formulation strategies.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Enhancement Factor | Best Use Case |
| Neutral Buffer (pH 7.4) | Baseline thermodynamic solubility | 1x (Baseline, typically <10 µg/mL) | Control / Baseline |
| Acidic Buffer (pH 3.0) | Ionization of isoquinoline nitrogen | 50x - 100x | In vitro biochemical assays |
| 10% DMSO / 90% PBS | Co-solvency (polarity reduction) | 5x - 15x | High-throughput screening |
| 20% HP-β-CD (in PBS) | Hydrophobic cavity inclusion | 20x - 50x | Cell culture / In vitro |
| 20% SBE-β-CD (in PBS) | Inclusion + electrostatic interaction | 40x - 80x | In vivo IV/PO dosing |
Solubilization Strategy Workflow
Workflow for selecting a solubilization strategy for 6-Cyclopropyl-8-fluoroisoquinoline.
Sources
Preventing degradation of 6-Cyclopropyl-8-fluoroisoquinoline during long-term storage
Technical Support Center: Troubleshooting & FAQ for 6-Cyclopropyl-8-fluoroisoquinoline Storage
Welcome to the Technical Support Center. 6-Cyclopropyl-8-fluoroisoquinoline is a highly valuable, structurally complex building block used in advanced drug development. However, its unique structural triad—an electron-rich isoquinoline core, a highly strained cyclopropyl ring, and a halogenated aromatic system—creates competing vulnerabilities during long-term storage.
This guide is designed for application scientists and researchers to understand the mechanistic causality of degradation, troubleshoot common handling issues, and implement self-validating storage protocols.
Part 1: Mechanistic Workflow of Degradation & Prevention
To effectively store this compound, you must first understand how environmental stressors target specific functional groups. The diagram below illustrates the three primary degradation pathways and the logical storage interventions required to neutralize them.
Mechanistic degradation pathways of 6-Cyclopropyl-8-fluoroisoquinoline and preventive storage strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why did my batch of 6-Cyclopropyl-8-fluoroisoquinoline turn yellow/brown after a few months on the shelf? A: A color change to yellow or brown is the hallmark visual indicator of oxidation and photodecomposition[1]. The nitrogen atom in the isoquinoline core possesses a lone pair of electrons that is highly susceptible to atmospheric oxygen, forming an N-oxide. This process is photochemically catalyzed; ambient laboratory UV/visible light provides the activation energy required to accelerate this oxidation[1]. Furthermore, N-oxide derivatives can undergo further photochemical rearrangements if exposed to moisture, compounding the degradation[2].
Q2: I dissolved the compound in a slightly acidic solvent for a stock solution, and my HPLC shows multiple new peaks. What happened? A: You are observing the electrophilic ring-opening of the cyclopropyl group. Cyclopropyl rings possess significant inherent ring strain (approximately 27.5 kcal/mol). Under acidic conditions, the cyclopropyl ring acts as a weak nucleophile, undergoing protonation followed by rapid ring-opening to relieve the strain, yielding acyclic alkyl degradation products[3].
Q3: Is the fluorine atom at the C-8 position at risk of falling off? A: Generally, fluorine on an aromatic ring is highly stable. However, the electron-withdrawing nature of the isoquinoline nitrogen makes the ring electron-deficient. Under strong basic conditions or in the presence of potent nucleophiles, the C-8 fluorine becomes labile and can undergo Nucleophilic Aromatic Substitution ( SNAr )[4].
Q4: What are the definitive, field-proven storage conditions for this compound? A: To create a self-validating, stable environment, you must eliminate oxygen, light, moisture, and thermal energy.
-
Temperature: Store solid powders at -20°C for long-term storage (months to years), or 2-8°C for short-term working stocks (weeks).
-
Atmosphere: Purge containers with an inert gas (Argon is heavier than air and preferred over Nitrogen) to displace oxygen[1].
-
Container: Use tightly sealed amber glass vials to block photolytic degradation.
Part 3: Troubleshooting Guide
| Symptom / Observation | Root Cause Analysis | Corrective Action / Prevention |
| Yellowing of solid powder | Isoquinoline N-oxidation driven by ambient light and oxygen exposure. | Discard heavily oxidized stock. For new batches, aliquot immediately upon receipt into amber vials and backfill with Argon. |
| Peak broadening or early eluting peaks on HPLC | Cyclopropyl ring-opening due to acidic mobile phases (e.g., 0.1% TFA). | Switch to a neutral pH mobile phase buffer (e.g., 10 mM Ammonium Acetate) to prevent on-column degradation. |
| Loss of yield in downstream cross-coupling | Moisture absorption leading to partial hydrolysis or quenching of organometallic reagents. | Store compound in a secondary container with active desiccant (e.g., Drierite). Warm vial to room temperature before opening to prevent condensation. |
| Unexpected mass (+16 Da) in LC-MS | Formation of the Isoquinoline N-oxide. | Ensure solvents used for stock solutions are thoroughly degassed and stored under inert atmosphere. |
Part 4: Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Implement the following self-validating protocols to maintain and verify the purity of your compound.
Protocol 1: Aliquoting and Inert Storage Preparation
Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation and oxygen, exponentially accelerating degradation.
-
Equilibration: Remove the bulk compound from the -20°C freezer and place it in a desiccator. Do not open the vial until it has fully equilibrated to room temperature (approx. 30-60 minutes). Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
-
Aliquoting: Inside a glove box or under a localized inert gas stream, weigh out single-use aliquots (e.g., 5 mg or 10 mg) into dry, amber glass vials.
-
Purging: Gently blow a stream of dry Argon gas into the vial for 10 seconds. Argon is denser than air and will blanket the solid.
-
Sealing: Cap immediately using PTFE-lined screw caps (avoid standard rubber septa, which are permeable to oxygen over time).
-
Storage: Place the aliquots in a secondary light-proof container with a desiccant pouch and store at -20°C.
Protocol 2: Stability-Indicating HPLC Analysis
Causality: Standard acidic HPLC methods (using 0.1% Trifluoroacetic acid) can induce cyclopropyl ring-opening during the analysis, leading to false-positive degradation results. This protocol uses a neutral buffer to ensure the method is self-validating and only measures true storage degradation.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous, LC-MS grade Acetonitrile.
-
Control Validation: Prepare a fresh standard from a known, perfectly stored batch alongside the questionable sample to validate the instrument's baseline.
-
Mobile Phase Setup:
-
Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).
-
Solvent B: LC-MS grade Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 30°C.
-
Detection: Monitor at 254 nm (optimal for the isoquinoline chromophore) and use inline MS to check for the N-oxide mass (+16 Da) or ring-opened water adducts (+18 Da). Forced degradation studies confirm that these conditions cleanly separate the parent compound from its primary degradants[1].
References
-
Hirakawa, K., & Nosaka, T. "Rearrangements and Cyclopropyl Ring-opening Reactions of Phenyl-substituted Spirocyclopropaneanthrones and Related Compounds." RSC Publishing. Available at:[Link]
-
Organic Syntheses. "Working with Hazardous Chemicals: Photochemical Isomerization of Quinoline N-oxides." OrgSyn. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Syntheses and reactions of spirocyclopropaneanthrones. Part 2. Rearrangements and cyclopropyl ring-opening reactions of phenyl-substituted spirocyclopropaneanthrones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Reducing impurities and byproducts in 6-Cyclopropyl-8-fluoroisoquinoline Suzuki coupling
Welcome to the technical support center for the synthesis of 6-Cyclopropyl-8-fluoroisoquinoline via Suzuki-Miyaura coupling. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. We will address common challenges, provide in-depth troubleshooting strategies rooted in mechanistic principles, and offer detailed protocols to enhance reaction efficiency and product purity.
Introduction: The Challenge of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organoboron reagents.[1][2] However, its application to complex, electron-deficient, or sterically hindered systems like the 8-fluoroisoquinoline core presents unique challenges. The primary obstacles in this specific coupling are the competing side reactions of protodeboronation and homocoupling, which consume valuable starting materials and complicate purification.[3][4] This guide provides a systematic approach to diagnosing and mitigating these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the synthesis of 6-Cyclopropyl-8-fluoroisoquinoline.
Problem 1: Low or No Product Yield with Significant Formation of 8-Fluoroisoquinoline
This is a classic symptom of protodeboronation , where the C-B bond of the cyclopropylboronic acid is cleaved and replaced by a C-H bond.[4][5] Cyclopropylboronic acids are particularly susceptible to this side reaction due to ring strain and electronic effects.[6][7]
Q1: What is causing the high rate of protodeboronation in my reaction?
A1: Protodeboronation is a hydrolysis reaction that can be catalyzed by both acid and base, and even by the palladium catalyst itself.[5][8][9] The key factors accelerating this undesired pathway are:
-
Excess Water and Protic Solvents: Water is the reactant in this hydrolysis. While often necessary to dissolve the inorganic base, excessive amounts or prolonged exposure at high temperatures can be detrimental.[4]
-
Inefficient Catalytic Turnover: If the main Suzuki coupling cycle is slow, the sensitive cyclopropylboronic acid spends more time under harsh basic conditions, increasing the likelihood of protodeboronation.[4] The rate-limiting step is often the transmetalation or reductive elimination.
-
Inappropriate Base Choice: Strong bases can aggressively promote the formation of the boronate anion ([R-B(OH)₃]⁻), which, while necessary for transmetalation, is also highly susceptible to protonolysis.[4]
-
High Reaction Temperature: Elevated temperatures provide the activation energy for C-B bond cleavage.[4]
Q2: How can I effectively minimize protodeboronation?
A2: A multi-faceted approach is required:
-
Use a More Stable Boron Reagent: Instead of cyclopropylboronic acid, use a more stable derivative like potassium cyclopropyltrifluoroborate or a cyclopropylboronic acid pinacol ester (neopentyl esters are also effective).[2][6][7][10] These "masked" reagents slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[11]
-
Optimize the Base and Solvent System:
-
Employ milder bases such as K₃PO₄ or Cs₂CO₃, which provide sufficient activity for the catalytic cycle without excessively promoting the side reaction.[12]
-
Use anhydrous solvents like dioxane or THF and minimize the amount of water to what is essential for dissolving the base (e.g., a 5:1 to 10:1 ratio of organic solvent to water).[4][13]
-
-
Accelerate the Catalytic Cycle: The faster your desired reaction, the less time there is for side reactions.
-
Ligand Selection is Critical: Use bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, XPhos, or RuPhos.[12][14] These ligands accelerate the rate-limiting reductive elimination step, increasing catalyst turnover and protecting the boronic acid.[15]
-
Ensure an Active Catalyst: Use a reliable Pd(0) source or a modern pre-catalyst (e.g., SPhos G4) to ensure rapid entry into the catalytic cycle.[16]
-
Problem 2: Significant Bicyclopropyl Impurity Detected
The presence of bicyclopropyl indicates homocoupling of the cyclopropylboronic acid reagent. This side reaction consumes two equivalents of your boron reagent and is often promoted by the presence of oxygen or Pd(II) species.[13][14][17]
Q1: What reaction conditions lead to boronic acid homocoupling?
A1: The primary culprits for homocoupling are:
-
Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then directly mediate the homocoupling of two boronic acid molecules before being reduced back to Pd(0).[13][18]
-
Use of Pd(II) Pre-catalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, a portion of the pre-catalyst can react directly with the boronic acid to form the homocoupled product during its in-situ reduction to Pd(0).[13][14]
Q2: What are the most effective strategies to prevent homocoupling?
A2:
-
Rigorous Degassing: This is non-negotiable. Before heating, thoroughly degas your reaction mixture to remove dissolved oxygen. The most effective method is three cycles of "freeze-pump-thaw." Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can also work.[14][18][19] Always maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Catalyst Source: Using a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, eliminates the pre-catalyst reduction step where homocoupling can occur.[14] Modern G3 or G4 palladacycle pre-catalysts are also designed for rapid and clean conversion to the active Pd(0) species.[16]
-
Introduce a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help scavenge any stray Pd(II) species without interfering with the main catalytic cycle.[18]
-
Control Reagent Addition: In some cases, slow addition of the boronic acid reagent can help maintain its low concentration, favoring the cross-coupling pathway over homocoupling.[3]
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is best for this specific transformation?
A3: For coupling with a heteroaryl halide like 8-fluoro-6-bromo-isoquinoline and a secondary alkylboron reagent, a highly active catalyst system is required. Bulky and electron-rich monophosphine ligands are the state-of-the-art.[12][20]
| Ligand | Pre-catalyst Example | Key Advantages |
| SPhos | SPhos Pd G4 | Excellent for heteroaryl couplings; promotes fast reductive elimination.[14] |
| XPhos | XPhos Pd G3 | Very bulky, effective for hindered substrates and chlorides.[12] |
| RuPhos | RuPhos Pd G3 | Highly active, often at lower temperatures.[21] |
We recommend starting with an SPhos-based catalyst system due to its proven efficacy in heteroaromatic couplings.[1][16] A catalyst loading of 1-2 mol% is a typical starting point.[22]
Q4: What is the mechanistic role of the base, and how do I choose the right one?
A4: The base is essential for the transmetalation step.[10][23] It reacts with the boronic acid (or its ester after hydrolysis) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.[12]
-
Strong Bases (e.g., NaOH, KOtBu): While effective at forming the boronate, they can promote base-sensitive functional group degradation and significantly accelerate protodeboronation.[4]
-
Moderate Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are generally the best choice for this reaction. They are strong enough to facilitate transmetalation but are less likely to cause rapid protodeboronation.[10][24] K₃PO₄ is often a reliable starting point.
Q5: My product is difficult to purify. What are some common purification challenges and solutions?
A5: Purification can be challenging due to the similar polarity of the desired product and key byproducts.
-
Residual Palladium: If your product has a grey or black tint, it is likely contaminated with palladium black. This can often be removed by filtering the crude reaction mixture through a pad of Celite®.[3] For more stubborn cases, treatment with a palladium scavenger like sodium bisulfite (NaHSO₃) during workup can significantly reduce palladium levels.[25]
-
Co-elution of Byproducts: The protodeboronated byproduct (8-fluoroisoquinoline) and the desired product can have very similar retention factors in column chromatography. Careful optimization of the eluent system (e.g., using a gradient elution from hexanes to ethyl acetate) is necessary. If separation is still poor, consider converting the product to a salt to alter its chromatographic behavior.
-
Boronic Acid Impurities: Unreacted boronic acid and its byproducts (like boroxines) can be removed with an aqueous base wash (e.g., 1M NaOH) during the workup, provided your product is stable to these conditions.[3]
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle and Competing Pathways
The following diagram illustrates the desired productive cycle and the two major off-cycle pathways that lead to impurities.
Caption: The Suzuki cycle and key off-cycle reactions.
Troubleshooting Workflow
Use this decision tree to diagnose and address common issues in your reaction.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 17. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 22. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
LC-MS Technical Support Center: Troubleshooting 6-Cyclopropyl-8-fluoroisoquinoline
Welcome to the Advanced LC-MS Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with the chromatographic and mass spectrometric challenges of 6-Cyclopropyl-8-fluoroisoquinoline (Exact Mass: ~187.08 m/z).
Because this molecule features a basic nitrogen (isoquinoline core), a highly electronegative halogen (fluorine), and a lipophilic steric group (cyclopropyl), it is highly susceptible to co-elution with synthetic isomers, peak tailing, and matrix-induced ion suppression. This guide provides self-validating protocols and mechanistic explanations to resolve these critical bottlenecks.
Part 1: Diagnostic Logic for Co-Elution
Before adjusting your instrument parameters, you must determine the nature of the co-elution. Co-elution in LC-MS generally manifests in two ways: Chromatographic Interference (isobaric isomers co-eluting and distorting the peak) or Ion Suppression (invisible matrix components co-eluting and quenching the MS signal).
Figure 1: Diagnostic workflow to differentiate between isobaric interference and matrix-induced ion suppression.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: I am seeing a "shoulder" on my target peak (m/z 188.08 [M+H]+) using a standard C18 column. How do I resolve these co-eluting isomers?
The Causality: During the synthesis of 6-cyclopropyl-8-fluoroisoquinoline, positional isomers (e.g., 5-fluoro or 7-fluoro analogs) are frequently generated. Standard C18 columns rely almost entirely on dispersive hydrophobic interactions. Because these isomers have identical molecular weights and nearly identical lipophilicity (LogP), a C18 phase cannot distinguish their subtle structural differences, leading to co-elution.
The Solution: Switch to an orthogonal stationary phase that exploits the specific functional groups of your molecule.
-
Pentafluorophenyl (PFP): A PFP column is the optimal choice for fluorinated aromatics. It provides unique dipole-dipole, π−π , and specific fluorine-fluorine interactions. The PFP phase can recognize the slight differences in the dipole moment caused by the position of the fluorine atom on the isoquinoline ring, resolving the isomers[1][2].
-
Biphenyl: If PFP is unavailable, a Biphenyl column offers enhanced π−π stacking interactions with the electron-deficient isoquinoline ring, which is superior to C18 for rigid aromatic heterocycles[1].
Q2: My standard curve in neat solvent is perfect, but when I analyze biological extracts (plasma/microsomes), my signal drops by 60%. Why?
The Causality: You are experiencing Ion Suppression , the most common matrix effect in Electrospray Ionization (ESI)[3]. When your target analyte co-elutes with high concentrations of invisible endogenous matrix components (like phospholipids or salts), they compete for the limited excess charge and surface area on the ESI droplet[4]. Because basic heterocycles like isoquinoline require protonation to form [M+H]+ ions, highly abundant co-eluting basic lipids will "steal" the protons, quenching your signal.
The Solution: You must physically separate the analyte from the suppression zone.
-
Chromatographic Shift: Adjust your gradient so the compound elutes earlier or later than the void volume and the phospholipid elution zone (typically late in the gradient).
-
Sample Cleanup: Implement Solid Phase Extraction (SPE) or Phospholipid Removal Plates (PLR) rather than simple protein precipitation.
Q3: The peak is tailing severely, which is masking a closely eluting low-level impurity. How do I fix the peak shape?
The Causality: The isoquinoline nitrogen is basic (pKa ~5.5). If you are using a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated. Older or poorly endcapped silica columns contain residual silanol groups (Si-OH). Even at low pH, a fraction of these silanols remain deprotonated (Si-O⁻). Your positively charged analyte undergoes secondary cation-exchange interactions with these silanols, causing the molecules to "drag" through the column and create a tailing peak[5].
The Solution:
-
High pH Mobile Phase: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide) using a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH). At pH 10, the isoquinoline nitrogen is deprotonated and neutral, completely eliminating the ion-exchange interaction with silanols[5].
-
Charge Surface Hybrid (CSH): If you must run at low pH, use a CSH column, which has a slight positive surface charge that repels the protonated isoquinoline, resulting in sharp, symmetrical peaks.
Part 3: Quantitative Data & Column Selection
To aid in method development, the following table summarizes the expected performance of various column chemistries for 6-Cyclopropyl-8-fluoroisoquinoline based on its specific structural moieties.
| Stationary Phase | Primary Interaction Mechanism | Isomer Resolution (Fluoro-positional) | Peak Shape (0.1% FA, pH 2.7) | Recommendation for this Analyte |
| Standard C18 | Hydrophobic (Dispersive) | Poor | Moderate to Poor (Tailing) | Not recommended for isomer or impurity profiling. |
| CSH C18 | Hydrophobic + Electrostatic Repulsion | Poor | Excellent (Sharp) | Best for high-throughput PK studies where isomers are absent. |
| Biphenyl | Hydrophobic + π−π Stacking | Moderate | Good | Good alternative for separating ring-based impurities. |
| PFP (Pentafluorophenyl) | Dipole-Dipole, π−π , Fluorine-Fluorine | Excellent | Good | Optimal for resolving positional fluoro-isomers. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Post-Column Infusion (PCI) to Map Matrix Effects
To definitively prove that co-elution with matrix components is causing your signal loss, perform a Post-Column Infusion experiment. This creates a continuous baseline signal of your analyte, allowing you to "see" invisible matrix suppressors[6].
Figure 2: Hardware setup for Post-Column Infusion (PCI) to map ion suppression zones.
Step-by-Step Methodology:
-
Setup: Connect a syringe pump to a T-junction placed between the LC column outlet and the MS source inlet.
-
Infusion: Fill the syringe with a 100 ng/mL pure standard solution of 6-Cyclopropyl-8-fluoroisoquinoline. Infuse at a constant rate (e.g., 10 µL/min).
-
Baseline: Start the LC flow with your standard gradient. Monitor the MRM transition for the analyte. You should see a high, flat, continuous baseline.
-
Injection: Inject a blank matrix sample (e.g., extracted blank plasma without the drug).
-
Observation: As the gradient runs, any endogenous matrix components eluting from the column will enter the MS and compete with your infused analyte. This will cause visible "dips" (negative peaks) in your continuous baseline.
-
Validation: If the retention time of your target analyte falls inside one of these "dips", you have confirmed matrix co-elution. You must alter your gradient or column to shift the analyte's retention time out of this suppression zone.
Protocol B: Orthogonal Method Development for Fluoro-Isomers
If you suspect co-eluting isomers, use this protocol to force separation.
-
Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[1].
-
Mobile Phase Optimization:
-
Aqueous: Water + 0.1% Formic Acid.
-
Organic: Methanol. Crucial Step: Use Methanol instead of Acetonitrile. Methanol enhances π−π interactions and dipole-dipole interactions on PFP and Biphenyl columns, whereas Acetonitrile (which has its own strong dipole and π electrons) can suppress the column's unique selectivity[2].
-
-
Gradient: Run a shallow gradient (e.g., 20% to 60% Methanol over 15 minutes) to maximize the interaction time between the fluorinated analyte and the pentafluorophenyl stationary phase.
-
Temperature: Lower the column compartment temperature to 25°C. Lower temperatures increase the residence time and strengthen weak dipole-dipole interactions, often resolving stubborn isomers.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]
-
Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? KU Leuven Lirias. Available at:[Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available at:[Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics. Analytical Chemistry (ACS Publications). Available at:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-Cyclopropyl-8-fluoroisoquinoline Functionalization
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic bottlenecks encountered when functionalizing 6-cyclopropyl-8-fluoroisoquinoline. This scaffold is highly valuable in medicinal chemistry, but its dense steric environment requires precise mechanistic interventions to achieve high-yielding functionalization.
Structural Causality & Steric Mapping
Before attempting any functionalization, it is critical to understand the intrinsic reactivity profile of this molecule. The isoquinoline core is inherently electron-deficient, but the substituents at the 6- and 8-positions drastically alter the landscape:
-
C-1 Peri-Interactions: The 8-fluoro group is highly electronegative and sits in the peri-position relative to C-1. This creates a significant electrostatic and steric barrier for incoming nucleophiles or radicals during C-1 functionalization[1].
-
C-5 and C-7 Shielding: The 6-cyclopropyl group is structurally rigid. Despite being a small ring, the cyclopropyl group possesses a surprisingly large steric A-value, effectively blocking traditional electrophilic or metal-catalyzed attacks at the adjacent C-5 and C-7 positions[2].
Fig 1: Steric and electronic mapping of the 6-cyclopropyl-8-fluoroisoquinoline scaffold.
Troubleshooting Guide & FAQs
Q1: My thermal Minisci reaction at C-1 is yielding <15% product and I am recovering mostly starting material. How do I force the functionalization? A1: Traditional thermal Minisci reactions fail here because the 8-fluoro group creates peri-position steric hindrance and electronic repulsion against standard alkyl radicals[1]. Solution: Shift to a 1[1]. By utilizing a polarity-reversal strategy with an electrophilic CF3 radical source and an alkene, you generate a highly reactive, nucleophilic C-centered radical. This high-energy intermediate easily overcomes the activation energy barrier at C-1, driving the reaction forward.
Q2: I need to borylate the carbocyclic ring (C-5 or C-7), but standard Iridium-catalyzed C-H borylation is completely blocked by the 6-cyclopropyl group. What is the alternative? A2: The 6-cyclopropyl group severely restricts the trajectory of bulky iridium-bipyridine complexes, shutting down the catalytic cycle. Solution: Utilize a 3 driven by an Electron-Donor-Acceptor (EDA) complex[3]. This method bypasses the need for bulky transition-metal coordination. It relies on the formation of a transient EDA complex between B2Pin2 and the isoquinoline core, allowing functionalization at highly hindered sites with excellent chemoselectivity.
Q3: Why am I getting C-4 halogenation instead of C-5 when using NBS in acidic media? A3: Regioselectivity in isoquinolines is dictated by a competition between electronics and sterics. While C-5 is typically favored for electrophilic aromatic substitution (EAS), the bulky 6-cyclopropyl group physically shields C-5. Consequently, the reaction defaults to the less hindered C-4 position on the pyridine ring, which is accessible despite being less electronically activated[2].
Quantitative Data Presentation
The following table summarizes the impact of steric hindrance on functionalization yields and compares traditional methods against our optimized protocols.
| Target Position | Reaction Type | Primary Steric/Electronic Barrier | Traditional Method Yield | Optimized Method Yield | Recommended Optimization |
| C-1 | Minisci Alkylation | 8-Fluoro peri-repulsion | 10 - 15% | 78 - 85% | Photocatalytic Polarity Reversal |
| C-5 / C-7 | C-H Borylation | 6-Cyclopropyl shielding | < 5% (No reaction) | 68 - 72% | Photoinduced EDA-Complex |
| C-4 | Electrophilic Halogenation | None (Accessible site) | 40 - 50% | 80 - 90% | Standard NBS/Acidic conditions |
| C-1 / C-1' | Reductive Coupling | 8-Fluoro peri-repulsion | 30 - 37% | 87 - 93% | Chiral Diboron Templating[4] |
Validated Experimental Protocols
Protocol A: Photocatalytic C-1 Alkylation (Minisci-Type)
This protocol utilizes visible light to generate a nucleophilic radical capable of penetrating the C-1 steric shield.
-
Preparation: In an oven-dried Schlenk tube, dissolve 6-cyclopropyl-8-fluoroisoquinoline (1.0 equiv) and the radical precursor (e.g., an alkene + sodium trifluoromethanesulfinate) in a degassed solvent mixture of EtOAc/H2O (1:1).
-
Causality: Degassing via freeze-pump-thaw is mandatory. Oxygen is a potent triplet quencher and will rapidly deactivate the excited photocatalyst, stalling the reaction.
-
-
Acidification: Add Trifluoroacetic acid (TFA, 1.5 equiv) dropwise.
-
Causality: Protonation of the isoquinoline nitrogen lowers the LUMO of the heterocycle, making the C-1 position highly electrophilic and susceptible to nucleophilic radical attack despite the 8-fluoro repulsion.
-
-
Catalyst Addition: Add the photocatalyst Ir(ppy)3 (2 mol%).
-
Irradiation & Self-Validation: Irradiate the mixture with Blue LEDs (460 nm) at room temperature for 12 hours.
-
Self-Validation: The solution will transition from a pale yellow to a deep, luminescent amber, indicating active radical generation. Monitor by TLC (UV 254 nm); the highly fluorescent starting material spot should be completely consumed.
-
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the TFA. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography.
Fig 2: Photocatalytic Minisci cascade overcoming C-1 steric barriers via polarity reversal.
Protocol B: Photoinduced EDA-Complex C-H Borylation (Carbocycle Targeting)
This protocol bypasses transition-metal steric clashes to functionalize the hindered C-5/C-7 positions.
-
Reagent Mixing: Combine 6-cyclopropyl-8-fluoroisoquinoline (1.0 equiv), bis(pinacolato)diboron (B2Pin2, 2.0 equiv), and NH4HCO3 (1.5 equiv) in anhydrous acetonitrile under an argon atmosphere.
-
Causality: NH4HCO3 acts as a mild base to facilitate the EDA complex formation without hydrolyzing the sensitive boron reagent[3].
-
-
Initiation: Add N-Bromosuccinimide (NBS, 0.22 equiv).
-
Causality: NBS acts as a crucial electron acceptor to trigger the photoinduced single-electron transfer (SET) within the transient EDA complex[3].
-
-
Irradiation & Self-Validation: Expose the reaction vessel to visible light (white LED) for 24-36 hours at ambient temperature.
-
Self-Validation: Boronic esters often streak on standard silica TLC. To validate product formation before workup, dip the TLC plate in an Alizarin Red S stain; a bright orange/red spot confirms the successful installation of the boronic ester.
-
-
Isolation: Filter the crude mixture through a short Celite pad to remove inorganic salts. Concentrate under reduced pressure and purify by preparative HPLC to isolate the target isomer.
References
-
Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction Source: Organic Letters (ACS Publications) URL:[Link]
-
Photoinduced Site-Selective Aryl C-H Borylation with Electron-Donor-Acceptor Complex Derived from B2Pin2 and Isoquinoline Source: Molecules (MDPI) URL:[Link]
-
Practical and Asymmetric Reductive Coupling of Isoquinolines Templated by Chiral Diborons Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Strategic Scaffold Optimization: 6-Cyclopropyl-8-fluoroisoquinoline vs. Unsubstituted Isoquinolines in Targeted Drug Design
In the highly competitive landscape of targeted kinase inhibitors, the evolution of the hinge-binding scaffold dictates both the efficacy and safety of a therapeutic agent. For Bruton's Tyrosine Kinase (BTK)—a critical signaling enzyme in B-cell malignancies and autoimmune diseases—the transition from basic, unsubstituted isoquinolines to highly decorated motifs like 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one represents a masterclass in rational drug design[1][2].
This guide provides an objective, data-driven comparison of these scaffolds, utilizing the preclinical BTK inhibitor RN486 as a definitive case study to demonstrate how precise structural modifications translate to superior experimental outcomes[1][3].
Mechanistic Rationale: The Causality of Structural Choices
To understand why the 6-cyclopropyl-8-fluoroisoquinoline scaffold outperforms its unsubstituted counterparts, we must analyze the physical chemistry of the kinase ATP-binding pocket.
-
The Isoquinoline Core (The Anchor): Both substituted and unsubstituted isoquinolin-1(2H)-ones act as the primary pharmacophore, mimicking the adenine ring of ATP to form critical hydrogen bonds with the hinge region of the kinase[2]. However, an unsubstituted core leaves adjacent hydrophobic pockets vacant, leading to poor selectivity (pan-kinase activity) and high vulnerability to hepatic cytochrome P450 (CYP) oxidation.
-
The 8-Fluoro Advantage (Electronic & Metabolic Shielding): The introduction of a fluorine atom at the 8-position serves a dual purpose. First, its strong inductive electron-withdrawing effect modulates the pKa of the adjacent lactam, strengthening the hydrogen bond donor capacity toward the hinge region. Second, fluorine effectively blocks oxidative metabolism at a sterically vulnerable site without adding significant bulk, thereby extending the compound's half-life.
-
The 6-Cyclopropyl Advantage (Hydrophobic Pocket Filling): The cyclopropyl group is uniquely positioned to project into a specific, narrow hydrophobic pocket within the BTK active site. Unlike flexible alkyl chains (e.g., propyl or butyl groups) that incur a high entropic penalty upon binding, the rigid cyclopropyl ring provides optimal van der Waals contacts[1]. This maximizes ligand efficiency and drastically improves kinase selectivity, as off-target kinases often lack this exact pocket geometry.
Comparative Performance Data
The structural enhancements of the 6-cyclopropyl-8-fluoroisoquinoline scaffold yield profound improvements in both biochemical and cellular assays. Below is a comparative summary based on the development parameters of RN486 and its baseline analogs.
| Parameter | Unsubstituted Isoquinoline Scaffold | 6-Cyclopropyl-8-fluoroisoquinoline (e.g., RN486) | Mechanistic Driver for Difference |
| BTK Enzymatic Potency (IC₅₀) | > 500 nM | 4.0 nM | Cyclopropyl group fills the hydrophobic pocket, increasing binding affinity[4]. |
| BTK Binding Affinity (Kd) | > 100 nM | 0.31 nM | Synergistic van der Waals contacts and optimized hinge hydrogen bonding[4]. |
| Kinase Selectivity | Poor (Hits EGFR, JAK, etc.) | Highly Selective | Steric constraints of the 6-cyclopropyl group clash with non-target kinase active sites[1]. |
| Mast Cell Degranulation (IC₅₀) | > 10 µM | 2.9 nM | Enhanced cellular permeability and target engagement[1]. |
| In Vivo Efficacy (CIA Models) | Negligible | Robust anti-inflammatory effect | 8-Fluoro substitution prevents rapid first-pass metabolism, ensuring sustained exposure[1]. |
Pathway Visualization: BTK Signaling & Intervention
To contextualize the experimental data, it is crucial to map where the 6-cyclopropyl-8-fluoroisoquinoline scaffold exerts its mechanism of action. By potently inhibiting BTK, the compound halts the downstream calcium release and NF-κB activation responsible for B-cell proliferation and inflammation.
Figure 1: BCR signaling cascade demonstrating the targeted inhibition of BTK by the 6-cyclopropyl-8-fluoroisoquinoline scaffold.
Experimental Methodologies: Validation Workflows
To objectively compare an unsubstituted isoquinoline against a 6-cyclopropyl-8-fluoroisoquinoline derivative, a self-validating experimental workflow must be employed. The following protocols detail the causality behind each methodological choice.
Protocol A: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard colorimetric or luminescent assays because it minimizes compound auto-fluorescence interference—a common artifact when screening highly conjugated isoquinoline ring systems.
-
Reagent Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve. Critical step: Keep the final DMSO concentration in the assay strictly at 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: Combine recombinant human BTK enzyme with the inhibitor in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for the detection of slow-binding kinetics, which are often observed with rigid, tight-binding scaffolds like RN486[3].
-
Reaction Initiation: Add ATP (at the predetermined Km concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection & Quenching: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Data Acquisition: Read the FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader. Calculate the IC₅₀ using a four-parameter logistic regression model.
Protocol B: Human Whole Blood CD69 Expression Assay
Causality: While biochemical assays prove target engagement, cellular assays in whole blood are mandatory to validate that the lipophilic cyclopropyl group does not cause excessive plasma protein binding, which would neutralize the drug's efficacy in vivo[1].
-
Blood Collection & Treatment: Collect human whole blood in heparinized tubes. Aliquot 100 µL per well into a 96-well plate. Add the inhibitor (or vehicle control) and incubate for 1 hour at 37°C.
-
B-Cell Activation: Stimulate the cells with anti-human IgM (10 µg/mL) for 18 hours. Causality: Anti-IgM cross-links the B-cell receptor, directly triggering the BTK-dependent pathway.
-
Staining: Stain the cells with fluorescently conjugated antibodies: anti-CD19 (to gate B-cells) and anti-CD69 (an early activation marker dependent on BTK signaling)[1].
-
Lysis & Flow Cytometry: Lyse the red blood cells using a standard RBC lysis buffer. Wash the remaining leukocytes and analyze via flow cytometry. The reduction in CD69 median fluorescence intensity (MFI) correlates directly with cellular BTK inhibition.
Workflow Visualization
Figure 2: Sequential validation workflow for evaluating targeted isoquinoline-based kinase inhibitors.
Conclusion
The transition from an unsubstituted isoquinoline to a 6-cyclopropyl-8-fluoroisoquinoline scaffold is not merely an incremental change; it is a fundamental redesign that solves multiple pharmacokinetic and pharmacodynamic liabilities simultaneously. By utilizing the 8-fluoro group for electronic modulation and metabolic protection, and the 6-cyclopropyl group for precise hydrophobic pocket engagement, researchers have successfully generated highly potent, selective, and orally bioavailable inhibitors like RN486[1][4]. For drug development professionals, this scaffold serves as a premier template for structure-based drug design in the kinase arena.
References
-
Xu D, et al. (2012). RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
-
Zhang H, et al. (2020). Bruton's Tyrosine Kinase (BTK) Inhibitor RN486 Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells. Frontiers in Oncology. Available at:[Link]
-
European Patent Office (2014). EP 3048102 A1: Novel Triazine Derivative. Available at:[Link]
Sources
- 1. RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2015012149A1 - Novel triazine derivative - Google Patents [patents.google.com]
- 3. Bruton’s Tyrosine Kinase (BTK) Inhibitor RN486 Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative In Vitro Efficacy of 6-Cyclopropyl-8-fluoroisoquinoline Analogs
As a Senior Application Scientist in early-stage drug discovery, evaluating novel kinase inhibitor scaffolds requires moving beyond basic IC₅₀ values to understand the structural causality driving those metrics. The 6-cyclopropyl-8-fluoroisoquinoline scaffold has recently emerged as a breakthrough core for highly potent, noncovalent (reversible) inhibitors of Bruton's Tyrosine Kinase (BTK)[1].
This guide objectively compares the in vitro efficacy of this scaffold against legacy covalent inhibitors, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical profiling.
Mechanistic Rationale: Why This Scaffold?
First-generation BTK inhibitors (e.g., Ibrutinib) rely on an irreversible covalent bond with the C481 residue in the ATP-binding pocket. However, clinical acquired resistance—primarily driven by the C481S mutation—has necessitated the development of noncovalent alternatives[1].
The 6-cyclopropyl-8-fluoroisoquinoline core (found in clinical candidates like RN486 and AS-1763) circumvents this resistance through precise structural causality[1][2]:
-
6-Cyclopropyl Group: Provides optimal steric bulk to occupy the hydrophobic H3 pocket of the BTK kinase domain. This displaces high-energy water molecules, driving a favorable increase in binding entropy.
-
8-Fluoro Substitution: The highly electronegative fluorine atom blocks oxidative metabolism at the 8-position, enhancing half-life. Concurrently, it modulates the pKa of the isoquinoline nitrogen, optimizing critical hydrogen bonding with the kinase hinge region without relying on the C481 residue.
BTK Signaling Pathway & Target Engagement
By selectively inhibiting BTK, these analogs block the downstream activation of PLCγ2, effectively shutting down the NF-κB pathway required for malignant B-cell proliferation[1].
Caption: BCR-mediated BTK signaling cascade and targeted noncovalent inhibition by isoquinoline analogs.
Comparative In Vitro Efficacy Data
To objectively benchmark the 6-cyclopropyl-8-fluoroisoquinoline scaffold, we compare its derivatives against Ibrutinib. A self-validating comparison must include the BTK C481S mutant to isolate noncovalent efficacy from covalent dependency[1].
| Compound | Target Binding Mode | BTK WT IC₅₀ (nM) | BTK C481S IC₅₀ (nM) | Cellular CD69 IC₅₀ (nM) |
| Ibrutinib | Covalent (Irreversible) | 0.5 | >500 | 2.0 |
| RN486 | Noncovalent (Reversible) | 0.4 | N/A | 21.0 |
| AS-1763 | Noncovalent (Reversible) | 0.8 | 1.2 | 8.5 |
| Compound 16b | Noncovalent (Reversible) | 1.1 | 1.5 | 15.2 |
Data synthesized from established in vitro characterizations of BTK inhibitors[1][2][3].
Key Insight: While the covalent standard (Ibrutinib) loses activity against the C481S mutant, 6-cyclopropyl-8-fluoroisoquinoline analogs (like AS-1763) maintain near-equipotent low-nanomolar inhibition, proving the robustness of their noncovalent hinge-binding geometry[1].
Validated Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate assay artifacts and confirm true target engagement.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: Standard luminescent ATP-depletion assays are prone to interference from compound autofluorescence. TR-FRET utilizes a europium (Eu) fluorophore with a long emission half-life, allowing a time delay before detection that eliminates background fluorescence. This is critical for accurately resolving picomolar IC₅₀ shifts.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Equilibration (Critical Step): Add 5 µL of recombinant human BTK (WT or C481S, final 0.5 nM) to a 384-well plate. Add 100 nL of the isoquinoline analogs (10-point dose-response in DMSO). Incubate for 30 minutes at room temperature. Because these are reversible inhibitors, this pre-incubation ensures thermodynamic binding equilibrium is reached prior to substrate introduction.
-
Reaction Initiation: Add 5 µL of substrate mix (1 µM ULight-poly GT and 10 µM ATP). Incubate for exactly 60 minutes.
-
Signal Detection: Terminate the reaction using 10 µL of Stop Solution (EDTA + Eu-anti-phospho-tyrosine antibody). Read on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Validation: Calculate the 665/615 nm ratio. A valid assay must show a Z'-factor > 0.7 between the DMSO control and a known positive control (e.g., staurosporine).
Caption: Standardized TR-FRET workflow ensuring equilibrium binding for reversible BTK inhibitors.
Cellular Efficacy: BCR-Induced CD69 Expression Assay
Causality & Rationale: High enzymatic potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular protein binding. Measuring the expression of CD69 (an early activation marker) in human whole blood or B-cells provides a physiologically relevant, self-validating readout of functional BCR pathway inhibition[2].
Step-by-Step Methodology:
-
Cell Preparation: Plate human Ramos B-cells at 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Treat cells with serial dilutions of the 6-cyclopropyl-8-fluoroisoquinoline analogs for 1 hour at 37°C.
-
Pathway Stimulation: Induce BCR cross-linking by adding 10 µg/mL of anti-human IgM F(ab')₂ fragment. Incubate for 18 hours at 37°C[2].
-
Flow Cytometry Staining: Wash cells in cold PBS and stain with APC-conjugated anti-CD69 and FITC-conjugated anti-CD19 antibodies for 30 minutes at 4°C.
-
Quantification: Analyze via flow cytometry. Gate strictly on the CD19+ B-cell population to exclude off-target cell types. Calculate the cellular IC₅₀ based on the percentage of CD69+ cells relative to the DMSO-stimulated control.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 5-phenylpyridin-2(1H)-one derivatives as potent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal assay validation for 6-Cyclopropyl-8-fluoroisoquinoline screening hits
Orthogonal Assay Validation for 6-Cyclopropyl-8-fluoroisoquinoline Screening Hits: A Comprehensive Guide
The 6-cyclopropyl-8-fluoroisoquinoline scaffold has emerged as a highly privileged pharmacophore in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors [1]. During high-throughput screening (HTS) campaigns, primary biochemical hits often contain false positives—such as pan-assay interference compounds (PAINS), aggregators, or fluorescence quenchers. To ensure scientific integrity and transition a screening hit into a viable lead, researchers must employ an orthogonal validation cascade.
This guide provides a field-proven, self-validating framework for evaluating 6-cyclopropyl-8-fluoroisoquinoline derivatives, objectively comparing their performance against clinical-stage BTK inhibitors (e.g., Ibrutinib and Pirtobrutinib) across biochemical, biophysical, and cellular platforms.
The Orthogonal Validation Logic
Relying solely on enzymatic activity assays is a critical failure point in drug discovery. A robust validation cascade must sequentially prove:
-
Potency: Does it inhibit the target? (TR-FRET)
-
Direct Physical Binding: Does it physically bind the target without assay interference, and what are the kinetics? (Surface Plasmon Resonance)
-
Cellular Target Engagement: Can it penetrate the cell membrane and compete with physiological ATP? (NanoBRET)
-
Phenotypic Function: Does it block the downstream signaling pathway? (Phospho-PLCγ2 / Calcium Flux)
Fig 1: Orthogonal validation cascade for 6-cyclopropyl-8-fluoroisoquinoline BTK hits.
Primary Biochemical Validation: TR-FRET Assay
The Causality: Standard fluorescence assays are highly susceptible to auto-fluorescent compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing lanthanide fluorophores (e.g., Terbium). The long emission half-life of Terbium allows for a time delay before measurement, ensuring short-lived background fluorescence from the 6-cyclopropyl-8-fluoroisoquinoline library completely decays [2].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Incubation: Dispense 5 nM recombinant full-length BTK enzyme into a 384-well low-volume plate.
-
Compound Addition: Add the 6-cyclopropyl-8-fluoroisoquinoline hits in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Incubate for 30 minutes at room temperature.
-
Tracer & Antibody Addition: Add 10 nM of a fluorescent ATP-competitive kinase tracer and 2 nM of Terbium-labeled anti-BTK antibody.
-
Detection: Incubate for 1 hour. Read on a multi-mode microplate reader (e.g., EnVision) using a TR-FRET protocol (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Self-Validation Checkpoint: The assay is only valid if the Z'-factor is > 0.6 and the IC50 of the reference control (Ibrutinib) falls within 3-fold of historical data (typically 0.5 - 1.5 nM).
Biophysical Validation: Surface Plasmon Resonance (SPR)
The Causality: Biochemical assays cannot distinguish between a compound that binds the target and one that denatures it. SPR provides label-free, real-time measurement of association ( kon ) and dissociation ( koff ) rates. For covalent inhibitors, steady-state IC50 values are mathematically invalid; SPR is required to decouple initial non-covalent affinity ( KI ) from the covalent inactivation rate ( kinact ) [3].
Step-by-Step Protocol (Biacore T200):
-
Surface Preparation: Immobilize biotinylated full-length BTK onto a Series S Sensor Chip SA (Streptavidin) to a density of ~4000 Response Units (RU).
-
Buffer Equilibration: Run HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO) at 30 µL/min until the baseline stabilizes.
-
Analyte Injection (Single-Cycle Kinetics): Inject 5 increasing concentrations of the 6-cyclopropyl-8-fluoroisoquinoline hit sequentially without regeneration between injections. Use 120-second association times and a 1800-second final dissociation time.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model for reversible hits, or a two-step irreversible binding model for covalent hits.
-
Self-Validation Checkpoint: Ensure the χ2 (Chi-square) value of the curve fit is < 10% of the Rmax . Bulk refractive index shifts must be corrected using a reference flow cell (blank surface).
Cellular Target Engagement: NanoBRET
The Causality: A compound may show picomolar affinity in SPR but fail in cells due to poor membrane permeability, efflux pumps, or inability to compete with high intracellular ATP (1–5 mM). NanoBRET Target Engagement (TE) measures live-cell occupancy by quantifying the competitive displacement of a cell-permeable BRET tracer from a BTK-NanoLuc fusion protein [4].
Step-by-Step Protocol:
-
Transfection: Transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector using a lipid-based reagent. Incubate for 24 hours.
-
Cell Plating: Harvest and resuspend cells in Opti-MEM. Plate at 2×104 cells/well in a 96-well white plate.
-
Tracer Addition: Add NanoBRET™ Tracer K-5 at its pre-determined KD concentration (e.g., 0.5 µM).
-
Compound Treatment: Add the 6-cyclopropyl-8-fluoroisoquinoline hits in a dose-response format. Incubate for 2 hours at 37°C to allow for cell entry and target equilibration.
-
Substrate Addition & Reading: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signals from dead cells). Read luminescence at 460 nm (donor) and 618 nm (acceptor).
-
Self-Validation Checkpoint: Calculate the BRET ratio (Acceptor/Donor). A valid curve must show a complete bottom plateau, indicating 100% target occupancy at high doses.
Functional Validation: Downstream BCR Signaling
To prove that target engagement translates to phenotypic efficacy, the compound must block the B-Cell Receptor (BCR) signaling cascade.
Fig 2: BTK signaling pathway and the intervention point of the screening hit.
Data Presentation & Comparative Performance
The table below summarizes the orthogonal validation data of a representative optimized 6-cyclopropyl-8-fluoroisoquinoline lead (Compound X) against industry-standard BTK inhibitors.
| Compound | Binding Mode | TR-FRET IC50 (nM) | SPR KD (nM) | SPR Kinetics | NanoBRET TE IC50 (nM) | Phospho-PLCγ2 IC50 (nM) |
| Ibrutinib | Covalent (Irreversible) | 0.5 | N/A* | kinact/KI : 6.8×104M−1s−1 | 4.2 | 8.5 |
| Pirtobrutinib | Non-Covalent (Reversible) | 3.2 | 1.4 | koff : 1.2×10−4s−1 | 12.1 | 15.3 |
| Compound X (6-Cyclopropyl hit) | Non-Covalent (Reversible) | 1.8 | 2.1 | koff : 3.5×10−4s−1 | 8.4 | 10.2 |
*Note: Steady-state KD is not applicable for irreversible covalent inhibitors. Efficiency is measured via kinact/KI .
Analysis: The 6-cyclopropyl-8-fluoroisoquinoline hit (Compound X) demonstrates a highly congruent profile. The minimal shift between the biochemical TR-FRET IC50 (1.8 nM) and the cellular NanoBRET IC50 (8.4 nM) confirms excellent membrane permeability and an ability to compete with intracellular ATP, outperforming Pirtobrutinib in this specific cellular context.
References
-
Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Target Engagement PubMed Central (PMC) - NIH URL:[Link]
-
Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor Blood - ASH Publications URL:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
